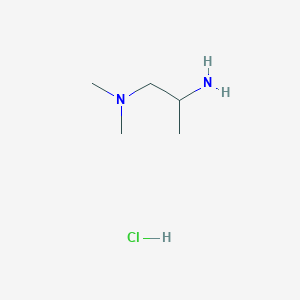
N1,N1-Dimethylpropane-1,2-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-Dimethylpropane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C5H14N2·HCl. It is a derivative of propane-1,2-diamine, where the nitrogen atoms are substituted with methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethylpropane-1,2-diamine hydrochloride typically involves the reaction of propane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
N1,N1-Dimethylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Sodium hydroxide, potassium carbonate; reactions are generally conducted in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Hydroxyl or alkoxy derivatives
科学研究应用
N1,N1-Dimethylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. It can also form coordination complexes with metal ions, influencing the reactivity and stability of the metal center. These interactions are crucial in its applications in catalysis and organic synthesis .
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,2-ethanediamine
- N,N-Dimethyl-1,4-butanediamine
Uniqueness
N1,N1-Dimethylpropane-1,2-diamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct solubility and reactivity properties compared to other similar compounds. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
生物活性
N1,N1-Dimethylpropane-1,2-diamine hydrochloride, also known as N,N'-Dimethyl-1,3-propanediamine, is a chemical compound with significant biological activity and various applications in research and industry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H14N2·HCl
- Molecular Weight : Approximately 102.18 g/mol
- Appearance : Colorless liquid
- Solubility : Highly soluble in water (up to 1,000,000 mg/L at 25°C)
- Boiling Point : Approximately 113°C
This compound functions primarily as a crosslinking agent in biochemical applications. Its ability to modify biological molecules allows it to play a crucial role in enzyme mechanisms and protein interactions. The compound's reactivity is influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy in various applications.
Biological Applications
The compound is utilized in several key areas:
- Enzyme Studies : It aids in the investigation of enzyme mechanisms by modifying substrates or cofactors.
- Pharmaceutical Development : Serves as an intermediate in the synthesis of various pharmaceuticals.
- Industrial Applications : Used in the production of agrochemicals and dyes due to its reactivity .
1. Enzyme Mechanism Studies
Research has demonstrated that this compound can influence enzyme activity through its interaction with amino acid residues within active sites. A study published in the Royal Society of Chemistry highlighted its role in understanding the kinetics of enzyme catalysis by providing insights into substrate binding and turnover rates .
2. Synthesis of Biomimetic Compounds
In a study focused on synthesizing artificial enzymes, this compound was used as a building block for creating novel biomimetic compounds. These compounds exhibited enhanced catalytic properties compared to their natural counterparts, showcasing the potential for developing more efficient synthetic pathways in drug discovery .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Molecular Weight | Unique Features |
|---|---|---|---|
| (S)-N1,N1-Dimethyl-1,2-propanediamine hydrochloride | 346690-68-4 | 138.64 g/mol | Enantiomeric form; potentially different activity |
| N,N-Dimethylcyclohexane-1,2-diamine | 61798-24-1 | 142.24 g/mol | Contains a cyclohexane ring; different steric properties |
| N,N'-Dimethyl-ethylenediamine | 111-40-0 | 102.18 g/mol | Shorter chain; used in similar applications |
属性
分子式 |
C5H15ClN2 |
|---|---|
分子量 |
138.64 g/mol |
IUPAC 名称 |
1-N,1-N-dimethylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(6)4-7(2)3;/h5H,4,6H2,1-3H3;1H |
InChI 键 |
BDPZEGWDXLLDQC-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















